molecular formula C16H14O3 B12886059 5,6-Dimethoxy-2-phenyl-1-benzofuran CAS No. 111248-54-5

5,6-Dimethoxy-2-phenyl-1-benzofuran

Cat. No.: B12886059
CAS No.: 111248-54-5
M. Wt: 254.28 g/mol
InChI Key: IVRVAQVJIGHDEL-UHFFFAOYSA-N
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Description

5,6-Dimethoxy-2-phenylbenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups at the 5 and 6 positions and a phenyl group at the 2 position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethoxy-2-phenylbenzofuran can be achieved through various synthetic routes. One common method involves the intramolecular Friedel-Crafts reaction of benzyl Meldrum’s acid derivatives. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions .

Industrial Production Methods

Industrial production of 5,6-dimethoxy-2-phenylbenzofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethoxy-2-phenylbenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-dimethoxy-2-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases.

    8-Methoxypsoralen: Another benzofuran derivative with similar applications.

    Angelicin: A benzofuran compound with biological activity.

Uniqueness

5,6-Dimethoxy-2-phenylbenzofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

111248-54-5

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

5,6-dimethoxy-2-phenyl-1-benzofuran

InChI

InChI=1S/C16H14O3/c1-17-15-9-12-8-13(11-6-4-3-5-7-11)19-14(12)10-16(15)18-2/h3-10H,1-2H3

InChI Key

IVRVAQVJIGHDEL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(O2)C3=CC=CC=C3)OC

Origin of Product

United States

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